molecular formula C18H26N2O4S B2418004 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1705328-92-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2418004
CAS RN: 1705328-92-2
M. Wt: 366.48
InChI Key: DKZQEQXPTHHBMP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

Researchers have developed methods for synthesizing piperidine, pyrrolizidine, indolizidine, and quinolizidine structures through cyclization of acetylenic sulfones with beta and gamma-chloroamines. These syntheses are crucial for producing a range of compounds with potential pharmacological applications, including the synthesis of dendrobatid alkaloids, which are of interest due to their unique biological activities (Back & Nakajima, 2000).

Pharmacological Applications

Certain piperidine derivatives have been identified for their potent analgesic properties, demonstrating the potential of these compounds in developing new pain management therapies. These derivatives exhibit significant analgesic activity, highlighting their relevance in medicinal chemistry and drug design (Van Daele et al., 1976).

Antimicrobial and Anti-inflammatory Properties

Novel piperidine derivatives have shown promising antimicrobial and anti-inflammatory activities. For instance, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, with certain compounds exhibiting significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus (Ajani et al., 2013). Additionally, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized for their potential use in treating gastrointestinal disorders, demonstrating the versatility of piperidine derivatives in addressing various health conditions (Sonda et al., 2004).

Enantioselective Catalysis

Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This catalytic process is critical for the synthesis of chiral amines, which are valuable in the pharmaceutical industry for producing enantiomerically pure compounds (Wang et al., 2006).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-25(23,24)20-11-9-14(10-12-20)17(21)19-13-18(22,16-7-8-16)15-5-3-2-4-6-15/h2-6,14,16,22H,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQEQXPTHHBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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